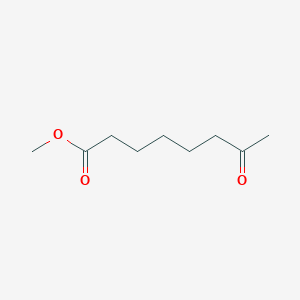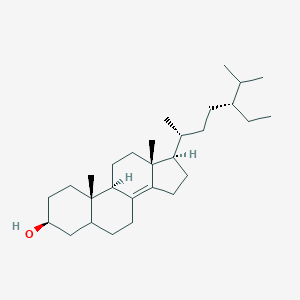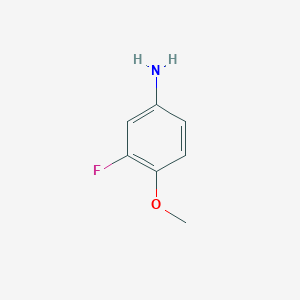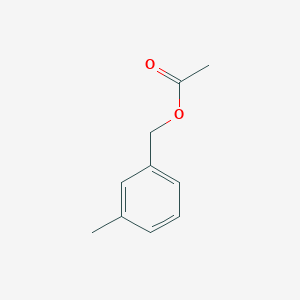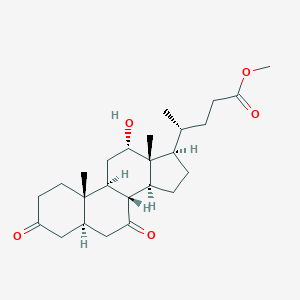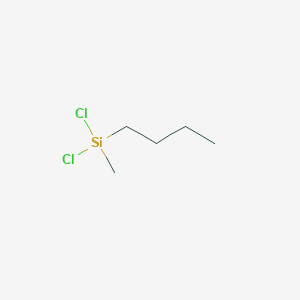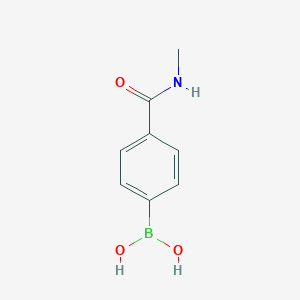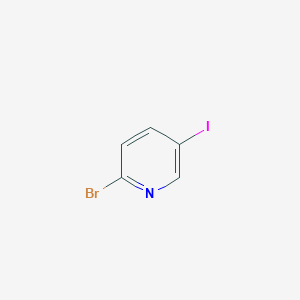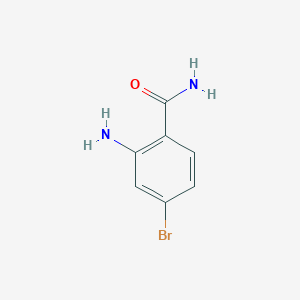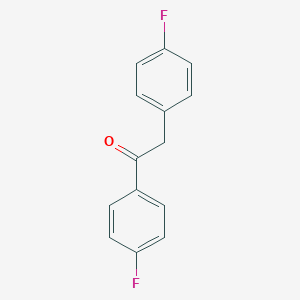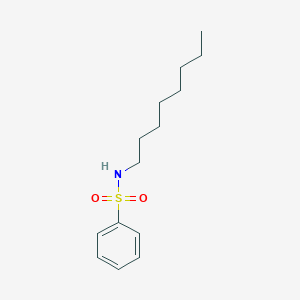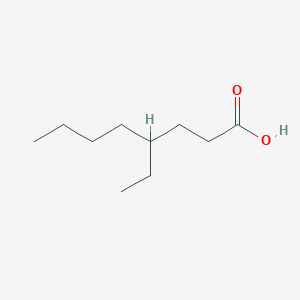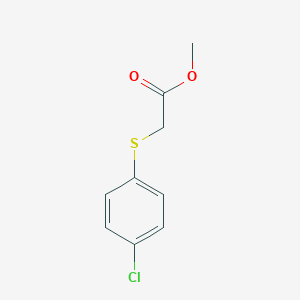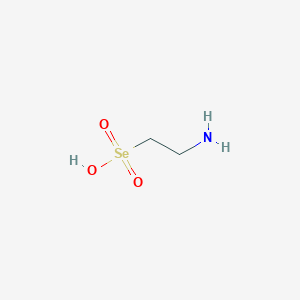
2-Aminoethaneselenonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethaneselenonic acid is a selenium-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as selenoethionine and has a molecular formula of C2H8NO2Se. It is a derivative of the amino acid glycine and contains a selenium atom in place of a sulfur atom.
科学的研究の応用
2-Aminoethaneselenonic acid has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress and its effects on various biological systems. It has also been shown to have anti-inflammatory properties, which can be useful in studying the inflammatory response in various diseases. Additionally, it has been studied for its potential as a therapeutic agent in cancer treatment.
作用機序
The mechanism of action of 2-Aminoethaneselenonic acid is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also work by inhibiting the expression of pro-inflammatory cytokines, which reduces the inflammatory response.
生化学的および生理学的効果
2-Aminoethaneselenonic acid has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and DNA damage. Additionally, it has been shown to reduce inflammation in various animal models.
実験室実験の利点と制限
One of the main advantages of using 2-Aminoethaneselenonic acid in lab experiments is its antioxidant properties. This makes it useful in studying oxidative stress and its effects on various biological systems. Additionally, it has been found to be relatively non-toxic, which makes it safe to use in lab experiments. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-Aminoethaneselenonic acid. One area of research is its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-cancer properties in various cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
合成法
The synthesis of 2-Aminoethaneselenonic acid involves the reaction of glycine with sodium selenite. The reaction is carried out in an aqueous solution at a pH of 7-8. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of the product is typically around 60-70%.
特性
CAS番号 |
16698-41-2 |
|---|---|
製品名 |
2-Aminoethaneselenonic acid |
分子式 |
C2H7NO3Se |
分子量 |
172.05 g/mol |
IUPAC名 |
2-aminoethaneselenonic acid |
InChI |
InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |
InChIキー |
CCIFFQWCGIGQGI-UHFFFAOYSA-N |
SMILES |
C(C[Se](=O)(=O)O)N |
正規SMILES |
C(C[Se](=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




